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The following table summarizes the key quantitative data from studies utilizing the AV-105

tosylate precursor for [*8F]florbetapir synthesis and various mesylate precursors for the

synthesis of other PET radiotracers.

Parameter

AV-105 (Tosylate
Precursor) for
[*8F]florbetapir

Mesylate Precursors (for
various tracers)

Radiochemical Yield (RCY)

14.2% + 2.7% to 31.0% * 2.8%

(non-decay corrected)[1][2]

6% - 35% (for SERT imaging
agents)[3]; 43% * 8% (for
[*8F]FACH)[4]

Radiochemical Purity (RCP)

> 95% to > 98%[1][2]

> 97%(3]

15-170 GBg/umol (for SERT

Not consistently reported

Specific Activity (SA) across all studies, but
agents)[3] )
generally high.
o ] 75-90 minutes (including
Synthesis Time ~52 minutes[2]

purification)[3]

Reaction Temperature

120 °C - 130 °C[1][2]

110 °C - 130 °C[5]

Leaving Group

Tosylate (-OTs)[1]

Mesylate (-OMs)[3][4]

Experimental Protocols and Workflows
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The general workflow for [*8F]-radiolabeling using either tosylate or mesylate precursors is
similar, involving the activation of [*8F]fluoride and a subsequent nucleophilic substitution
reaction.

AV-105 (Tosylate Precursor) Radiolabeling Protocol for
[*8F]florbetapir

This protocol is based on automated synthesis methods described for producing [*8F]florbetapir
(also known as 18F-AV-45).

Methodology:

o [8F]Fluoride Trapping: Aqueous [*8F]fluoride, produced from a cyclotron, is trapped on an
anion-exchange cartridge (e.g., QMA-Light).

e Elution and Drying: The [*8F]fluoride is eluted into the reaction vessel using a solution of a
phase-transfer catalyst like Kryptofix 2.2.2 (K222) and potassium carbonate (K2COs) in an
acetonitrile/water mixture. The mixture is then azeotropically dried under vacuum and heat to
remove water.

e Nucleophilic Substitution: The AV-105 precursor (typically 2mg) dissolved in a polar aprotic
solvent like dimethyl sulfoxide (DMSO) is added to the dried [*®F]F-K222 complex. The
reaction mixture is heated to 130°C for 10 minutes.[1] This step results in the formation of the
Boc-protected intermediate, [*8F]AV-45-Boc.

o Deprotection: The Boc protecting group is removed via acid hydrolysis.

 Purification: The crude reaction mixture is neutralized and then purified, often using solid-
phase extraction (SPE) cartridges, to yield the final [*8F]florbetapir product.[2]

o Quality Control: The final product is tested for radiochemical purity, pH, residual solvents,
and other parameters to ensure it meets pharmacopeia standards.[1]
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Workflow for [*&F]florbetapir synthesis using AV-105.
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General Mesylate Precursor Radiolabeling Protocol

This generalized protocol is derived from methods used for synthesizing various [*8F]-labeled
compounds via nucleophilic substitution on a mesylate leaving group.[3][4]

Methodology:

e [*8F]Fluoride Preparation: Similar to the AV-105 protocol, aqueous [*8F]fluoride is trapped,
eluted with K222/K2COs, and azeotropically dried.

» Nucleophilic Substitution: The mesylate precursor (e.g., 5 mg) is dissolved in a dry polar
aprotic solvent (e.g., acetonitrile or DMSO) and added to the dried [*8F]fluoride complex. The
reaction is heated, typically between 90°C and 130°C, for 5 to 15 minutes.[5]

 Purification: This step is often more complex and may require semi-preparative High-
Performance Liquid Chromatography (HPLC) to separate the desired [*8F]-labeled product
from the unreacted precursor and other byproducts.[5]

o Formulation: The collected HPLC fraction containing the product is typically reformulated into
a physiologically compatible solution (e.g., buffered saline with ethanol), often involving an
SPE step.

¢ Quality Control: Comprehensive QC tests are performed on the final formulated product.
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General workflow for radiolabeling using mesylate precursors.
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Objective Comparison and Discussion

o Chemical Reactivity: Both tosylate and mesylate are sulfonate esters that function as highly
effective leaving groups for SnAr or Sn2 nucleophilic substitution reactions with [*8F]fluoride.
There is no intrinsic, universal advantage of one over the other; the choice is typically
dictated by the synthetic route to the precursor and the specific electronic and steric
environment of the reaction site on the molecule.

o Radiochemical Yield: The reported yields are highly variable and substrate-dependent. While
the one-step synthesis of [18F]FACH using a mesylate precursor showed a high yield of 43 +
8%, other mesylate precursors yielded results (6-35%) that are comparable to those reported
for AV-105 (14-31%).[1][2][3][4] This highlights that the structure of the molecule being
labeled is a more significant determinant of yield than the specific choice between a tosylate
or mesylate leaving group.

» Protocols and Purification: A notable difference in the cited examples is the purification
method. The synthesis of [*8F]florbetapir from AV-105 has been optimized for simpler solid-
phase extraction (SPE) purification on automated modules.[2] In contrast, many syntheses
involving mesylate precursors still rely on semi-preparative HPLC, which can be more time-
consuming but offers higher purification power.[5] This is less a feature of the leaving group
itself and more a reflection of the maturity and optimization of a specific tracer's production
process.

Conclusion

Both AV-105 (a tosylate precursor) and the general class of mesylate precursors are robust
and reliable options for the synthesis of [18F]-labeled PET radiotracers via nucleophilic
substitution.

o Performance: Quantitative metrics such as radiochemical yield and purity are comparable
and are highly dependent on the specific molecular target, reaction conditions, and degree of
process optimization rather than an inherent superiority of one leaving group over the other.

* Methodology: The underlying radiochemical methodology is virtually identical, involving the
activation of [*8F]fluoride followed by a substitution reaction at an elevated temperature.
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o Selection Criteria: The decision to use a tosylate versus a mesylate precursor should be
based on factors such as the ease of precursor synthesis, precursor stability, and the specific
requirements of the target radiotracer.

For researchers and drug developers, both types of precursors represent viable and effective
tools. The focus should be on optimizing the reaction conditions—including solvent,
temperature, time, and purification method—for the specific molecule of interest to achieve the
desired yield, purity, and specific activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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